molecular formula C10H8O4 B120963 3,4-Methylenedioxycinnamic acid CAS No. 38489-76-8

3,4-Methylenedioxycinnamic acid

Cat. No. B120963
CAS RN: 38489-76-8
M. Wt: 192.17 g/mol
InChI Key: QFQYZMGOKIROEC-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Methylenedioxycinnamic acid is a chemical compound that can be synthesized from piperonal aldehyde as the raw material. The synthesis process involves a three-step reaction that ultimately yields the target compound with a high degree of purity. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 3,4-methylenedioxycinnamic acid is described in a study where piperonal aldehyde is used as the starting material. Initially, a compound known as 2-(3',4'-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene is synthesized through the reaction of piperonaldehyde with methylsufinyl(methylthio)methane in the presence of sodium hydroxide. This intermediate is then catalyzed by CuCl2 to form ethyl(3,4-methylenedioxyphenyl)acetate. After purification on a silica gel column, the intermediate is treated with a 2 mol/L sodium hydroxide solution to yield the target compound upon acidification with hydrochloric acid. The intermediates and the target compound are characterized by NMR spectra, and the synthesis conditions are reported to be mild. The total yield of the target compounds is 57.0%, with a purity of 98.6% as determined by HPLC .

Molecular Structure Analysis

The molecular structure of 3,4-methylenedioxycinnamic acid is not directly discussed in the provided papers. However, the related compound, 4-methoxycinnamic acid-3'-methylbutyl ester, has been studied under UV irradiation, leading to various reaction products. These products include [2+2] cycloaddition products and a Diels-Alder adduct, which were identified using nuclear magnetic resonance spectroscopy . This suggests that the molecular structure of 3,4-methylenedioxycinnamic acid could also be amenable to similar photochemical reactions, although further studies would be required to confirm this.

Chemical Reactions Analysis

The chemical reactions involving 3,4-methylenedioxycinnamic acid are primarily centered around its synthesis. The compound undergoes a series of reactions starting from piperonal aldehyde, involving methylsufinyl(methylthio)methane, sodium hydroxide, and CuCl2 as catalysts, leading to the formation of the target compound . Additionally, the related compound 4-methoxycinnamic acid-3'-methylbutyl ester undergoes photochemical reactions under UV irradiation to form cycloaddition and Diels-Alder adducts . These findings indicate that 3,4-methylenedioxycinnamic acid may also participate in similar photochemical reactions, although specific studies on this compound are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-methylenedioxycinnamic acid are not explicitly detailed in the provided papers. However, the synthesis paper reports a high purity level of the synthesized compound, which is indicative of its stability and the effectiveness of the synthesis process. The use of NMR spectroscopy and HPLC for characterization suggests that the compound has well-defined physical and chemical properties that can be precisely measured . The related study on 4-methoxycinnamic acid-3'-methylbutyl ester provides insights into the reactivity of similar compounds under photochemical conditions, which could be extrapolated to 3,4-methylenedioxycinnamic acid .

Scientific Research Applications

1. Exercise Tolerance and Fatigue Reduction

3,4-Dihydroxycinnamic acid, closely related to 3,4-methylenedioxycinnamic acid, has been found to enhance exercise tolerance and reduce fatigue in rats. This is attributed to its high antioxidant potential, leading to reduced blood lactate levels and markers of hepatic oxidation without affecting blood glucose and antioxidant enzymes. This suggests its potential application in sports and physical activity contexts for fatigue mitigation (Novaes et al., 2012).

2. Crystal Engineering and Structural Analysis

The presence of a methylenedioxy substituent in 3,4-methylenedioxycinnamic acid influences its crystallization in highly overlapped structures. The compound favors the formation of the β-structure over α- and γ-forms due to the stabilizing non-bonded interactions involving the oxygen atoms of the substituent. This characteristic makes it significant in crystal engineering and material sciences (Desiraju et al., 1984).

3. Role in Biosynthesis Pathways

3,4-Methylenedioxycinnamic acid is involved in the biosynthesis of certain compounds. For instance, it has been used in synthesizing melanogenic cyclic carbonate esters, which are key intermediates in the biosynthetic pathway from tyrosine to melanin (Lutz et al., 1984). Additionally, it plays a role in the biosynthesis of podophyllum lignans in plants, where it serves as a precursor for significant aryltetralin lignans (Jackson & Dewick, 1984).

4. Potential Health Benefits

Compounds bearing a feruloyl moiety, like 3,4-methylenedioxycinnamic acid, are known for their potential health benefits. They have been studied for their protective effects against disorders related to oxidative stress, including cancer and cardiovascular diseases. Such compounds are investigated for their antioxidant properties and biological activities (Silva & Batista, 2017).

5. Chemical Synthesis and Applications

The synthesis and applications of various hydroxycinnamic acids, including 3,4-methylenedioxycinnamic acid, have been explored. These compounds have been synthesized for potential applications in various industries due to their biological properties, such as antioxidant and antimicrobial activities (An et al., 2016).

Safety And Hazards

3,4-(Methylenedioxy)cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

There are ongoing studies on the synthesis of new compounds using 3,4-(methylenedioxy)cinnamic acid as a precursor . These studies aim to explore the potential applications of these compounds in various fields.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYZMGOKIROEC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901400
Record name (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream to yellow powder; [Alfa Aesar MSDS]
Record name 3,4-(Methylenedioxy)cinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18103
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000248 [mmHg]
Record name 3,4-(Methylenedioxy)cinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18103
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Methylenedioxycinnamic acid

CAS RN

38489-76-8, 2373-80-0
Record name 3,4-Methylenedioxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-(methylenedioxy)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-METHYLENEDIOXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Methylenedioxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3,4-Methylenedioxycinnamic acid
Reactant of Route 3
Reactant of Route 3
3,4-Methylenedioxycinnamic acid
Reactant of Route 4
Reactant of Route 4
3,4-Methylenedioxycinnamic acid
Reactant of Route 5
Reactant of Route 5
3,4-Methylenedioxycinnamic acid
Reactant of Route 6
Reactant of Route 6
3,4-Methylenedioxycinnamic acid

Citations

For This Compound
252
Citations
V Arjunan, L Devi, S Mohan - Chemical Data Collections, 2021 - Elsevier
The molecular structural parameters and thermodynamic properties of trans–3,4–(methylenedioxy)cinnamic acid have been determined by B3LYP method by using 6–311++G** and cc…
Number of citations: 1 www.sciencedirect.com
G Ladeira, SYB de Carvalho, NAP Rocha… - … Journal of Polymeric …, 2023 - Taylor & Francis
Herein, a novel grafted chitosan nanogel with 3,4-methylenedioxycinnamic acid was carried out aiming at the encapsulation of the monoterpenes carvacrol and thymol, with the purpose …
Number of citations: 1 www.tandfonline.com
GR Desiraju, R Kamala, BH Kumari… - Journal of the Chemical …, 1984 - pubs.rsc.org
It has been shown that the presence of a methylenedioxy substituent in a planer aromatic molecule tends to favour its crystallisation in highly overlapped structures. Thus, in a series of …
Number of citations: 32 pubs.rsc.org
Z Jin, J Wungsintaweekul, SH Kim, JH Kim… - Biochemical …, 2020 - portlandpress.com
Black pepper, dried green fruit of Piper nigrum L., is a household spice most popular in the world. Piperine, the pungency compound of black pepper, is proposed to partially arise from …
Number of citations: 16 portlandpress.com
JARP Sarma, GR Desiraju - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The presence of a chloro substituent in a planar aromatic molecule tends to favour its crystallisation in the 4 Å short axis β-structure. This structure is stabilised by inter-stack Cl ⋯ Cl …
Number of citations: 8 pubs.rsc.org
ZENI HORII, K OHKAWA, C IWATA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
Vol.20(1972) result in decomposition of the product. Two or three intermediates, whose structures have not been determined yet, Page 1 624 Vol.20(1972) result in decomposition of …
Number of citations: 8 www.jstage.jst.go.jp
M Medvedeva, K Barinova, A Melnikova, P Semenyuk… - Biochimie, 2020 - Elsevier
In search of the compounds that interfere with amyloid transformation of alpha-synuclein, 9 natural and synthetic cinnamic acid derivatives were studied. They are structurally similar to a …
Number of citations: 28 www.sciencedirect.com
W Hidalgo, M Kai, B Schneider - Phytochemistry, 2015 - Elsevier
In vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora (Haemodoraceae) are suitable biological systems for studying the biosynthesis of phenylphenalenones. Here …
Number of citations: 14 www.sciencedirect.com
I Zanyatkin, Y Stroylova, S Tishina… - Phytotherapy …, 2017 - Wiley Online Library
Neurodegenerative diseases are associated with accumulation of amyloid‐type protein misfolding products. Prion protein (PrP) is known for its ability to aggregate into soluble …
Number of citations: 24 onlinelibrary.wiley.com
藤田安二, 藤田真一, 香山信博, 長谷川幸雄, 川合広信 - 日本化学会誌, 1974 - jlc.jst.go.jp
The reaction of safrole or isosaflole with aniline hydrochloride wasexamined, and the formation of methylenedioxybenzene or catechol was verified. Besides these compounds, the …
Number of citations: 2 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.